2-Bromo-4-(trifluoromethyl)phenol
Overview
Description
2-Bromo-4-(trifluoromethyl)phenol is a chemical compound that belongs to the family of bromophenols, which are characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenol structure. The presence of these substituents can significantly alter the chemical and physical properties of the phenol, making it a compound of interest in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of 2-substituted 4-(trifluoromethyl)phenols, including compounds similar to 2-Bromo-4-(trifluoromethyl)phenol, can be achieved through ortho-lithiation followed by reaction with electrophiles. This method provides good to excellent yields and demonstrates the superior directing effect of a THP-protected hydroxy group over the CF3 group . Additionally, the synthesis of related bromophenols can be performed through green chemistry approaches, such as mechanochemical grinding, which offers an environmentally friendly alternative to traditional methods .
Molecular Structure Analysis
The molecular structure of bromophenols can be elucidated using various spectroscopic techniques and X-ray diffraction (XRD). For instance, the structure of a Schiff base analog was determined to be monoclinic through XRD analysis . Similarly, the molecular geometry of other bromophenol derivatives has been studied using density functional theory (DFT) and compared with experimental data, confirming the accuracy of DFT in reproducing the structure of these compounds .
Chemical Reactions Analysis
Bromophenols can participate in a variety of chemical reactions. For example, they can react with diamines to form piperazin-2-ones, with the trifluoromethyl group influencing the reaction pathway . They can also be used as intermediates in the synthesis of Schiff bases, which exhibit urease inhibitory activity and potential medicinal applications . Furthermore, bromophenols can undergo relay photocatalytic reactions, as demonstrated by the synthesis of tetrahydroquinolines using 2-bromo-3,3,3-trifluoropropene .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by their substituents. The trifluoromethyl group, in particular, can impart unique properties, such as increased acidity of the phenolic proton and altered electronic characteristics . The presence of bromine allows for further functionalization through nucleophilic substitution reactions . Additionally, the crystallographic and spectroscopic properties of these compounds can be thoroughly analyzed using techniques like XRD, FT-IR, UV-Vis, and NMR, providing insights into their intermolecular interactions and electronic properties .
Scientific Research Applications
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Organic Synthesis : This compound is widely used in organic synthesis reactions as a catalyst, intermediate, or starting material .
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Preservative : It can be used as a raw material for preservatives . Preservatives are substances or chemicals that are added to products such as foods, pharmaceuticals, paints, biological samples, wood, etc., to prevent decomposition by microbial growth or by undesirable chemical changes.
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Antimicrobial Agent : It can also be used as a raw material for antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.
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Flame Retardant : It can be used as a raw material for flame retardants . Flame retardants are compounds added to manufactured materials, such as plastics and textiles, and surface finishes and coatings that inhibit, suppress, or delay the production of flames to prevent the spread of fire.
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Organic Synthesis : This compound is widely used in organic synthesis reactions as a catalyst, intermediate, or starting material .
-
Preservative : It can be used as a raw material for preservatives . Preservatives are substances or chemicals that are added to products such as foods, pharmaceuticals, paints, biological samples, wood, etc., to prevent decomposition by microbial growth or by undesirable chemical changes.
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Antimicrobial Agent : It can also be used as a raw material for antimicrobial agents . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.
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Flame Retardant : It can be used as a raw material for flame retardants . Flame retardants are compounds added to manufactured materials, such as plastics and textiles, and surface finishes and coatings that inhibit, suppress, or delay the production of flames to prevent the spread of fire.
Safety And Hazards
“2-Bromo-4-(trifluoromethyl)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEDKIRYMYDIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375596 | |
Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)phenol | |
CAS RN |
81107-97-3 | |
Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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